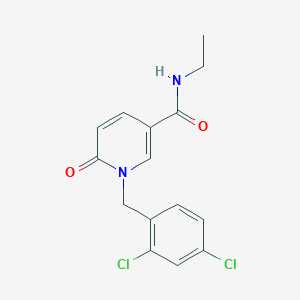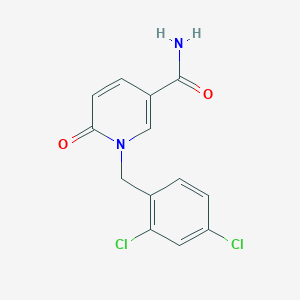![molecular formula C13H6Cl2F6N4 B3034927 3-chloro-2-[(E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}hydrazin-1-yl]-5-(trifluoromethyl)pyridine CAS No. 251310-63-1](/img/structure/B3034927.png)
3-chloro-2-[(E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}hydrazin-1-yl]-5-(trifluoromethyl)pyridine
Description
The compound is a complex pyridine derivative that is likely to have significant chemical and biological properties due to the presence of multiple functional groups and halogen substituents. While the specific compound is not directly mentioned in the provided papers, the literature does discuss various related pyridine derivatives and their synthesis, which can provide insights into the potential synthesis and properties of the compound of interest.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves palladium-catalyzed reactions, as seen in the preparation of [1,2,4]triazolo[4,3-a]pyridines . Additionally, [3 + 2] cyclization strategies are employed for synthesizing key intermediates like 3-(3-chloro-1H-pyrazol-1-yl)pyridine, which is a step in the synthesis of the insecticidal candidate tyclopyrazoflor . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and UV-Vis, as well as X-ray diffraction methods . These techniques allow for the determination of the electronic and geometric structure of the compounds, which is crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including cyclization, chlorination, oxidation, nitration, and reduction . The presence of substituents such as chloro, trifluoromethyl, and hydrazino groups can influence the reactivity and selectivity of these reactions. The specific chemical reactions that the compound of interest may undergo would depend on its precise molecular structure and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the introduction of electron-withdrawing groups like trifluoromethyl can affect the acidity and basicity of the pyridine nitrogen . The presence of halogens can also impact the compound's boiling point, solubility, and stability. Spectroscopic studies can provide information on the absorption properties and potential fluorescence of these compounds .
Relevant Case Studies
While the provided papers do not mention case studies involving the exact compound, they do discuss the biological activity of related compounds. For example, some pyridine derivatives show moderate to weak fungicidal and insecticidal activity . These activities are likely due to the interaction of the compounds with biological systems, which can be influenced by the presence of specific functional groups and the overall molecular structure.
properties
IUPAC Name |
3-chloro-N-[(E)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylideneamino]-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F6N4/c14-8-1-6(12(16,17)18)3-22-10(8)5-24-25-11-9(15)2-7(4-23-11)13(19,20)21/h1-5H,(H,23,25)/b24-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTOBQYLQFFRDS-ZXKDJJQISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



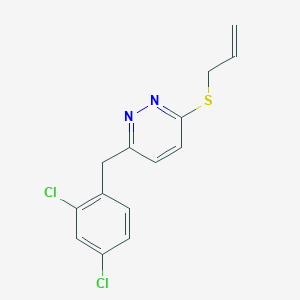
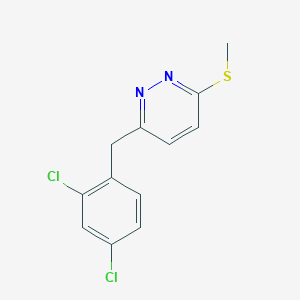
![2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione](/img/structure/B3034848.png)
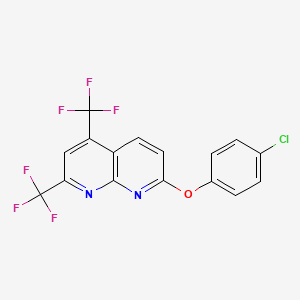
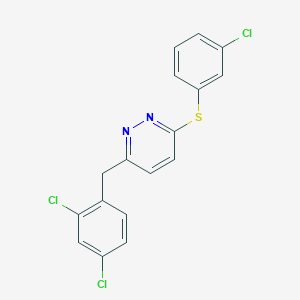

![2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B3034853.png)
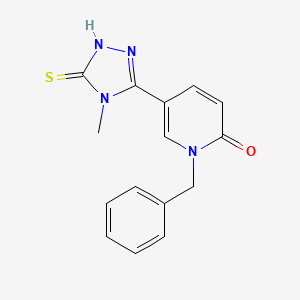
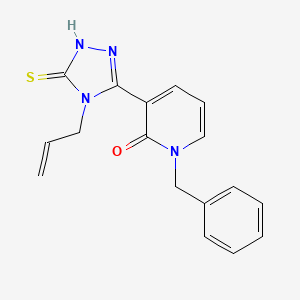
![1-benzyl-3-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone](/img/structure/B3034858.png)

![4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3034864.png)
